2-Bromoethyl acetoacetate
Description
Evolution of Halogenated Esters in Synthetic Strategies
Halogenated esters have long been staples in the organic chemist's toolkit. Initially, their use was often centered on the ability of the halogen to act as a leaving group in nucleophilic substitution reactions. solubilityofthings.comsmolecule.com The introduction of a halogen atom into an ester molecule significantly enhances its reactivity, providing a site for further functionalization. solubilityofthings.comresearchgate.net
Over time, the role of halogenated esters has evolved considerably. The development of new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, has broadened their utility. acs.org Modern techniques now allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, making halogenated esters key precursors to highly functionalized molecules. nih.gov Furthermore, the specific halogen atom (fluorine, chlorine, bromine, or iodine) can be chosen to fine-tune the reactivity and selectivity of a given transformation. researchgate.netmdpi.com
Significance of β-Keto Esters in Chemical Synthesis
β-Keto esters are highly valued intermediates in organic synthesis due to their versatile reactivity. fiveable.meresearchgate.net Their structure, characterized by a ketone group at the β-position relative to the ester, imparts unique chemical properties. fiveable.me The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic, allowing for easy deprotonation to form a stable enolate. fiveable.me This enolate can then act as a nucleophile in a variety of reactions, including alkylations, acylations, and condensations, facilitating the construction of complex carbon skeletons. fiveable.menih.gov
Moreover, β-keto esters can participate in a range of other transformations, such as cyclization reactions to form heterocyclic compounds and decarboxylation reactions to yield ketones. researchgate.netrsc.org Their ability to serve as precursors to a diverse array of molecular architectures has cemented their importance in fields ranging from natural product synthesis to medicinal chemistry. rsc.orgresearchgate.net
Research Landscape for Multifunctionalized Building Blocks
The demand for increasingly complex and functionally dense molecules in areas such as drug discovery and materials science has driven a surge of interest in multifunctionalized building blocks. nih.govresearchgate.net These are compounds that possess multiple reactive sites, allowing for the rapid and efficient construction of intricate molecular frameworks. nih.gov By using such building blocks, chemists can often reduce the number of synthetic steps required to reach a target molecule, leading to more sustainable and cost-effective processes. researchgate.net
The development of multifunctional landscapes, where different land uses are integrated to provide a variety of benefits, provides an interesting parallel to this chemical concept. ethz.chcgiar.org In both cases, the goal is to achieve greater efficiency and functionality through the strategic combination of different components. ethz.chcgiar.org The design and synthesis of novel multifunctional building blocks remains an active area of research, with a focus on creating molecules with orthogonal reactivity, where each functional group can be addressed independently of the others. sciengine.com
Hypothesized Reactivity Profile of 2-Bromoethyl Acetoacetate (B1235776)
The reactivity of 2-bromoethyl acetoacetate can be inferred from the known behavior of its constituent functional groups. The molecule possesses several electrophilic and nucleophilic sites, suggesting a rich and varied chemical reactivity.
Electrophilic Sites:
Carbonyl Carbons: The carbonyl carbons of the ketone and ester groups are electrophilic and susceptible to attack by nucleophiles.
Carbon-Bromine Bond: The carbon atom attached to the bromine is also electrophilic, making it a target for nucleophilic substitution reactions where bromine acts as a leaving group. solubilityofthings.comsmolecule.com
Nucleophilic Site:
α-Carbon: The α-carbon, located between the two carbonyl groups, is the most likely site for deprotonation to form a nucleophilic enolate. fiveable.me
Based on this analysis, this compound is expected to participate in a variety of reactions, including:
Alkylation: The enolate formed at the α-carbon can be alkylated with various electrophiles.
Acylation: The enolate can also be acylated to introduce additional carbonyl functionality.
Nucleophilic Substitution: The bromoethyl moiety can undergo substitution reactions with a range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds. solubilityofthings.comsmolecule.com
Cyclization: Intramolecular reactions between the different functional groups are also possible, potentially leading to the formation of heterocyclic compounds. For example, the enolate could displace the bromine atom to form a cyclopropane (B1198618) derivative. rsc.org
A synthesis of this compound has been described involving the reaction of ethylene (B1197577) bromohydrin with diketene (B1670635) in the presence of triethylamine (B128534). prepchem.com
Interactive Data Table: Comparison of Related Bromo-Esters
| Compound | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Bromoethyl acetate (B1210297) | 159 sigmaaldrich.com | 1.514 sigmaaldrich.com | 1.455 sigmaaldrich.com |
| Ethyl bromoacetate (B1195939) | 159 | 1.504 | 1.450 |
| Methyl bromoacetate | 145 | 1.616 | 1.456 |
Note: Data for ethyl and methyl bromoacetate are from publicly available chemical supplier information for comparison.
Current Gaps and Future Research Directions for this compound
While the hypothesized reactivity of this compound suggests significant synthetic potential, there is a notable lack of detailed studies on this specific compound in the scientific literature. This presents a number of opportunities for future research.
Areas for Future Investigation:
Systematic Reactivity Studies: A thorough investigation of the reactivity of this compound with a wide range of nucleophiles and electrophiles is needed to fully map out its synthetic utility.
Development of Novel Synthetic Methodologies: The unique combination of functional groups in this compound could be exploited to develop new, efficient synthetic methods, such as cascade reactions that form multiple bonds in a single step.
Applications in Heterocyclic Synthesis: The potential for intramolecular cyclization reactions should be explored as a route to novel heterocyclic compounds, which are often of interest in medicinal chemistry.
Polymer Chemistry: The bifunctional nature of this compound could make it a useful monomer or cross-linking agent in the synthesis of functional polymers. rroij.com
Computational Studies: Theoretical calculations could be used to further refine our understanding of the reactivity of this compound and to predict its behavior in different chemical environments. researchgate.net
The exploration of bifunctional reagents like this compound is a promising avenue for the development of new and more efficient synthetic strategies. nih.govresearchgate.net Further research in this area is likely to uncover a wealth of new and useful chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88488-47-5 |
|---|---|
Molecular Formula |
C6H9BrO3 |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
2-bromoethyl 3-oxobutanoate |
InChI |
InChI=1S/C6H9BrO3/c1-5(8)4-6(9)10-3-2-7/h2-4H2,1H3 |
InChI Key |
APTMRLLOXPDHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromoethyl Acetoacetate
Direct Esterification Approaches to 2-Bromoethyl Acetoacetate (B1235776)
Direct esterification methods focus on the formation of the ester bond between an acetoacetate moiety and a 2-bromoethyl group. This can be approached through the condensation of acetoacetic acid with 2-bromoethanol (B42945) or via transesterification reactions.
The direct condensation of acetoacetic acid with 2-bromoethanol represents a theoretically straightforward approach to 2-bromoethyl acetoacetate. This reaction would involve the classic Fischer-Speier esterification, typically catalyzed by a strong acid.
However, this method is fraught with practical challenges. Acetoacetic acid is inherently unstable and prone to decarboxylation to form acetone (B3395972) and carbon dioxide, especially when heated in the presence of an acid catalyst. ucc.ie This instability significantly hampers its use as a direct starting material in traditional esterification reactions, which often require elevated temperatures to proceed at a reasonable rate. While direct esterification is a common method for more stable carboxylic acids, researchgate.net the propensity of acetoacetic acid to decompose makes this route less viable for the high-yield synthesis of its esters. Consequently, there is a lack of readily available literature detailing this specific condensation for the preparation of this compound.
Transesterification is a widely employed and effective method for the synthesis of various esters, including β-keto esters. ucc.ienih.gov This process involves the exchange of the alcohol moiety of an existing ester with a different alcohol. For the synthesis of this compound, this would typically involve the reaction of a simple alkyl acetoacetate, such as methyl acetoacetate or ethyl acetoacetate, with 2-bromoethanol in the presence of a catalyst.
The reaction is an equilibrium process, and strategies are often employed to drive it towards the desired product, such as using a large excess of the reactant alcohol or removing the lower-boiling alcohol byproduct by distillation. A variety of catalysts can be employed to facilitate the transesterification of β-keto esters, including both acid and base catalysts, as well as organometallic and solid-supported catalysts. nih.gov The choice of catalyst can influence the reaction rate and selectivity.
Recent advances have focused on the development of environmentally benign and reusable catalysts. For instance, boric acid has been shown to be an effective catalyst for the transesterification of ethyl acetoacetate with a range of primary and secondary alcohols. nih.gov Another study demonstrated the use of a combination of borate (B1201080) and zirconia as a selective and inexpensive catalyst for the transesterification of methyl and ethyl β-keto esters under solvent-free conditions. nih.gov
The table below summarizes various catalytic systems that have been successfully used for the transesterification of β-keto esters with different alcohols, including a halogenated alcohol.
| Catalyst System | β-Keto Ester | Alcohol | Conditions | Yield (%) |
| Boric Acid | Ethyl Acetoacetate | Various primary and secondary alcohols | Solvent-free, heat | High |
| Borate/Zirconia | Methyl/Ethyl Acetoacetate | Various alcohols | Solvent-free, heat | Moderate to High |
| BF3·OEt2 | Phenyl Acetoacetate | 2-Bromoethanol | Not specified | 65 |
| Sulfamic Acid | Methyl Acetoacetate | Long-chain alcohols | Solvent-free, microwave or conventional heating | High |
Data compiled from a review on recent advances in the transesterification of β-keto esters. nih.gov
The successful transesterification of phenyl acetoacetate with 2-bromoethanol to yield the corresponding bromoethyl ester, as indicated in the table, demonstrates the viability of this approach for synthesizing compounds with the desired 2-bromoethyl ester functionality. nih.gov
Halogenation Strategies for this compound
Halogenation strategies involve the introduction of a bromine atom onto an acetoacetate backbone. This can be approached through the regioselective bromination of ethyl acetoacetate derivatives or the bromination of related β-keto esters.
The term "regioselective bromination of ethyl acetoacetate derivatives" in the context of synthesizing this compound is most logically interpreted as the bromination of the active methylene (B1212753) group (the α-carbon) of ethyl acetoacetate. The hydrogens on the carbon atom situated between the two carbonyl groups of ethyl acetoacetate are particularly acidic (pKa ≈ 11) and can be readily removed by a base to form a stabilized enolate. openochem.org
This enolate is a potent nucleophile and can react with various electrophiles, including elemental bromine (Br₂) or other brominating agents like N-bromosuccinimide (NBS), to introduce a bromine atom at the α-position. masterorganicchemistry.comyoutube.com This reaction is a common transformation for ketones and β-dicarbonyl compounds. masterorganicchemistry.com The acid-catalyzed bromination of ketones proceeds through an enol intermediate, which acts as the nucleophile. masterorganicchemistry.com
The product of this reaction is ethyl 2-bromoacetoacetate. While this is a brominated derivative of ethyl acetoacetate, it is not the target compound, this compound. The synthesis of this compound would require a subsequent or alternative step to introduce the bromine on the ethyl group of the ester. A direct regioselective bromination of the ethyl group of ethyl acetoacetate is not a standard or feasible synthetic transformation, as the α-carbon is significantly more reactive.
A hypothetical two-step process to form this compound from an α-brominated intermediate is not straightforward and would likely involve complex protection and deprotection steps or rearrangements, for which there is limited evidence in the chemical literature.
The principles of α-halogenation are broadly applicable to a wide range of β-keto esters, not just ethyl acetoacetate. The presence of the two carbonyl groups acidifies the α-protons, facilitating the formation of an enolate or enol intermediate that can then be halogenated. masterorganicchemistry.com The specific reaction conditions, such as the choice of solvent, base (if any), and brominating agent, can be tailored to the specific substrate to optimize the yield and selectivity of the α-bromination.
For instance, the bromination of various ketones in the presence of an acid catalyst is a well-established method for producing α-bromo ketones. masterorganicchemistry.com This methodology can be extended to β-keto esters to produce their α-bromo derivatives. These α-bromo-β-keto esters are versatile synthetic intermediates in their own right, but their direct conversion to β-keto esters with a bromine on the alcohol-derived portion of the ester is not a commonly reported transformation.
Alternative Synthetic Routes to this compound
One of the most efficient and widely cited methods for the synthesis of this compound is the reaction of diketene (B1670635) with 2-bromoethanol (also known as ethylene (B1197577) bromohydrin). prepchem.com Diketene is a versatile and highly reactive reagent that serves as a four-carbon building block and is industrially produced from the dimerization of ketene. arxada.com
The reaction involves the nucleophilic attack of the hydroxyl group of 2-bromoethanol on the carbonyl group of the β-lactone ring of diketene. This leads to the opening of the ring and the direct formation of this compound. The reaction is typically carried out in the presence of a catalytic amount of a base, such as triethylamine (B128534), to facilitate the process. prepchem.com
A typical experimental procedure involves the controlled addition of diketene to 2-bromoethanol in the presence of triethylamine, often with cooling to manage the exothermic nature of the reaction. prepchem.com The reaction can be completed at room temperature. A subsequent workup involving washing with dilute acid and base followed by distillation yields the purified this compound. prepchem.com
The table below outlines a representative synthesis of this compound from diketene and 2-bromoethanol.
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Yield |
| 2-Bromoethanol (30 g) | Diketene (22 g) | Triethylamine (1.5 g) | 30-40 °C (addition), then room temp. | 3 hours | 45.3 g |
Data from a published synthesis of this compound. prepchem.com
This method is advantageous due to its high atom economy, relatively mild reaction conditions, and the direct formation of the target molecule in a single step from readily available starting materials.
Enolate Chemistry in the Formation of this compound
While the classical acetoacetic ester synthesis involves the alkylation of an ethyl acetoacetate enolate to form α-substituted derivatives, a more direct and common method for preparing this compound utilizes a related principle: the reaction of an alcohol with diketene. This reaction, while not a direct alkylation of a pre-formed enolate, proceeds through an enolate-like mechanism where a nucleophile attacks the highly reactive β-lactone ring of diketene.
A prevalent laboratory and industrial synthesis involves the reaction of 2-bromoethanol (also known as ethylene bromohydrin) with diketene. prepchem.com In this process, the hydroxyl group of 2-bromoethanol acts as a nucleophile, attacking the carbonyl carbon of the diketene β-lactone. This reaction is typically facilitated by a base catalyst, such as triethylamine. The base assists in deprotonating the alcohol, increasing its nucleophilicity, and promoting the ring-opening of diketene to form the final acetoacetate ester product. The reaction is generally exothermic and requires careful temperature control to ensure selectivity and prevent polymerization of the diketene. prepchem.com
Rearrangement Reactions Yielding this compound
A review of common named rearrangement reactions in organic synthesis, such as the Claisen, Favorskii, or Beckmann rearrangements, does not indicate that these are standard or practical methods for the synthesis of this compound. ddugu.ac.innrochemistry.comwikipedia.orguchicago.edu These reactions typically involve significant skeletal reorganization to produce structures like carboxylic acid derivatives from α-halo ketones (Favorskii) or γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers (Claisen), which are not directly applicable to the straightforward formation of this compound. ddugu.ac.inuchicago.edu
Scientific literature primarily documents the rearrangement of bromo-substituted esters into other products, rather than their formation via rearrangement. thieme-connect.com Consequently, rearrangement reactions are not considered a primary or viable synthetic route for producing this compound. Synthesis is more efficiently achieved through the direct coupling of appropriate precursors, as described in the enolate chemistry section.
Process Optimization for Scalable Synthesis of this compound
For the synthesis to be viable on a larger scale, optimization of the reaction process is essential. This involves a detailed study of reaction parameters to maximize yield and purity while ensuring operational efficiency and safety.
Investigation of Reaction Conditions and Solvent Effects
The optimization of reaction conditions is critical for the synthesis of this compound, particularly in the reaction between 2-bromoethanol and diketene.
Temperature Control: This reaction is exothermic, and maintaining an optimal temperature range is crucial. A reported method specifies controlling the temperature between 30-40°C during the addition of reactants. prepchem.com This prevents runaway reactions and minimizes the formation of by-products, such as polymers derived from diketene or decomposition of the product. After the initial addition, the reaction is often allowed to proceed at room temperature to ensure completion. prepchem.com
Solvent Selection: While the primary reaction can be run with minimal solvent, the choice of solvent is critical during the workup and purification stages. Dichloromethane is commonly used to dissolve the reaction mixture before washing. prepchem.com For scalable syntheses involving esterification, where water is a by-product, principles from related processes can be applied. For instance, in the synthesis of the similar compound 2-bromoethyl acetate (B1210297), solvents like toluene (B28343) are used. google.com Toluene forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, which drives the equilibrium towards product formation—a strategy that could be adapted for alternative esterification routes to this compound. google.com
Below is a table summarizing typical reaction and workup conditions.
| Parameter | Condition | Purpose |
| Reaction Temperature | 30-40°C | To control exothermicity and prevent side reactions. |
| Reaction Time | ~3 hours | To ensure the reaction proceeds to completion. |
| Workup Solvent | Dichloromethane | To dissolve the product for effective washing. |
| Washing Agents | Dilute HCl, NaHCO₃ (aq), Water | To remove catalyst, unreacted starting materials, and acidic/basic impurities. |
| Drying Agent | Anhydrous Sodium Sulfate | To remove residual water from the organic phase. |
| Purification | Distillation | To isolate the pure product from non-volatile impurities and solvents. |
Catalyst Screening and Performance in this compound Synthesis
Catalysis is key to achieving a high rate and yield in the synthesis of this compound from diketene.
Base Catalysis: Tertiary amines, particularly triethylamine, are effective catalysts for this reaction. prepchem.com Triethylamine functions as a base, activating the 2-bromoethanol by deprotonating the hydroxyl group, thereby increasing its nucleophilicity. This enhanced nucleophile then readily attacks the diketene. The amount of catalyst is typically substoichiometric.
Catalyst Performance: The performance of the catalyst is measured by the reaction rate and the final yield. The use of triethylamine allows the reaction to be completed in a few hours at a controlled temperature, leading to good yields (a reported yield is 45.3 g from 30 g of ethylene bromohydrin). prepchem.com For alternative synthetic routes, such as direct esterification, acid catalysts like sulfuric acid or p-toluenesulfonic acid would be screened for optimal performance.
Minimization of By-product Formation
A crucial aspect of process optimization is minimizing the formation of impurities and by-products to simplify purification and maximize the yield of the desired compound.
Control of Reactant Addition: The controlled, portion-wise addition of diketene and triethylamine to the 2-bromoethanol is a key strategy. prepchem.com This maintains a low concentration of the reactive diketene at any given time, preventing its self-polymerization, which is a major potential side reaction.
Post-Reaction Workup: A thorough aqueous workup is essential for removing by-products.
Acid Wash: Washing with dilute hydrochloric acid removes the basic catalyst (triethylamine) by converting it into its water-soluble hydrochloride salt.
Base Wash: A subsequent wash with a saturated aqueous sodium bicarbonate solution neutralizes any remaining acid and removes any acidic by-products.
Water Wash: A final wash with water removes any residual salts.
Final Purification: Fractional distillation under reduced pressure is the definitive step to isolate this compound from any remaining starting materials, solvents, and non-volatile impurities, ensuring a high degree of purity in the final product. prepchem.com
Reactivity and Mechanistic Investigations of 2 Bromoethyl Acetoacetate
Nucleophilic Substitution Reactions of 2-Bromoethyl Acetoacetate (B1235776)
The primary alkyl bromide in 2-bromoethyl acetoacetate is a potent electrophile, susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its application as a building block for more complex molecular architectures.
S_N2 Pathways at the Bromine-Substituted Carbon
The carbon atom bonded to the bromine is electron-deficient and readily undergoes nucleophilic substitution, primarily through a bimolecular (S_N2) mechanism. In this pathway, a nucleophile attacks the carbon atom, leading to the simultaneous displacement of the bromide leaving group. This type of reaction is subject to the typical constraints of S_N2 processes, favoring primary alkyl halides like the one present in this compound and being sensitive to steric hindrance on both the substrate and the nucleophile. libretexts.orglibretexts.org
The reaction of this compound with various nucleophiles, such as amines, thiols, and carboxylates, results in the formation of a new carbon-nucleophile bond, effectively replacing the bromine atom. gla.ac.uk For instance, reaction with a secondary amine would yield an N,N-disubstituted aminoethyl acetoacetate derivative. These reactions are typically irreversible and their outcomes reflect the kinetic reactivity of the nucleophilic sites involved. libretexts.org
Intramolecular Cyclization via Nucleophilic Attack
A significant aspect of the reactivity of this compound is its capacity for intramolecular cyclization. The molecule possesses both an electrophilic center (the C-Br bond) and a potential internal nucleophile in the form of the enolate derived from the acetoacetate moiety. Upon treatment with a base, the α-carbon of the acetoacetate can be deprotonated to form a nucleophilic enolate. This enolate can then attack the bromine-bearing carbon in an intramolecular S_N2 reaction, leading to the formation of a five-membered ring.
This process, a type of intramolecular O-alkylation or C-alkylation, is a powerful method for synthesizing heterocyclic compounds. Specifically, the intramolecular C-alkylation of the this compound enolate is a known route for the preparation of derivatives of 3-furoic acid. scholaris.caresearchgate.net The favorability of such intramolecular processes over their intermolecular counterparts is often attributed to positive entropy factors. smolecule.com The mechanism involves the initial formation of the enolate, which then cyclizes to displace the bromide ion, forming a dihydrofuranone intermediate that can be further transformed. unipi.it
Influence of Nucleophile Structure and Reaction Environment on Selectivity
The competition between intermolecular nucleophilic substitution and intramolecular cyclization, as well as the competition between C-alkylation versus O-alkylation of the ambident acetoacetate enolate, is highly dependent on the reaction conditions. libretexts.orgmsu.edu Key factors include the nature of the nucleophile, the base used, the solvent, and the temperature.
The ambident nature of the acetoacetate enolate means it has two nucleophilic sites: the α-carbon and the enolate oxygen. libretexts.orgchemistry.coach Reaction at the carbon (C-alkylation) is often the thermodynamically favored pathway, leading to more stable products. Reaction at the oxygen (O-alkylation) can also occur and is sometimes kinetically favored. researchgate.net The choice between C- and O-alkylation can be influenced by the hardness or softness of the electrophile (HSAB theory) and the counter-ion of the enolate. acs.orgacs.org
Solvent polarity plays a crucial role. Polar aprotic solvents can enhance the reactivity of the enolate and influence the reaction pathway. For example, a dramatic solvent effect on the kinetics of intramolecular cyclization has been observed in related bromoethyl systems, where a switch from diethyl ether to THF can drastically increase the rate of cyclization. researchgate.net The choice of base is also critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate the enolate cleanly for subsequent alkylation reactions. libretexts.orgmsu.edu
Table 1: Factors Influencing Reaction Selectivity of this compound
| Factor | Influence on Reactivity | Typical Outcome |
| External Nucleophile | Strong, soft nucleophiles (e.g., thiols, iodide) | Tend to favor intermolecular S_N2 at the C-Br bond. |
| Base | Strong, non-nucleophilic base (e.g., LDA) | Promotes enolate formation for subsequent reactions (alkylation or cyclization). Weaker bases (e.g., K₂CO₃, NaOEt) can also be used. libretexts.orgresearchgate.net |
| Solvent | Polar aprotic (e.g., THF, DMF) | Can accelerate S_N2 reactions and influence enolate reactivity. researchgate.netresearchgate.net |
| Temperature | Lower temperatures (-78 °C) | Often used to favor kinetically controlled products. msu.edu |
| Leaving Group | Bromide is a good leaving group. | Facilitates both intermolecular S_N2 and intramolecular cyclization. uomustansiriyah.edu.iq |
Reactions Involving the β-Keto Ester Moiety of this compound
The acetoacetate portion of the molecule is a classic β-dicarbonyl system, exhibiting characteristic reactivity associated with its acidic α-protons and the resulting enolate.
Keto-Enol Tautomerism and Enolate Generation
Like other β-keto esters, this compound exists as an equilibrium mixture of keto and enol tautomers. sci-hub.box Tautomers are constitutional isomers that readily interconvert, in this case through the migration of a proton and the shifting of a double bond. libretexts.org The keto form contains two carbonyl groups, while the enol form features a carbon-carbon double bond adjacent to a hydroxyl group.
The equilibrium position is sensitive to the solvent environment. Generally, the keto tautomer is more polar and is favored in polar solvents, while the enol form, which can be stabilized by intramolecular hydrogen bonding, is more prevalent in nonpolar solvents or in the gas phase. researchgate.netemerginginvestigators.orgworldscientific.com Theoretical studies on the parent ethyl acetoacetate confirm that in polar solvents like ethanol (B145695) and acetonitrile, the equilibrium shifts toward the keto form. worldscientific.comuniv-tlemcen.dz
The hydrogen atoms on the α-carbon, situated between the two carbonyl groups, are significantly acidic (pKa ≈ 11 for ethyl acetoacetate). This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide or a stronger base like LDA, to generate a resonance-stabilized enolate anion. libretexts.orgchemistry.coach This enolate is a key reactive intermediate, acting as a potent carbon nucleophile in various bond-forming reactions. msu.edu
Table 2: Keto-Enol Equilibrium of Ethyl Acetoacetate in Various Solvents (as a model)
| Solvent | % Enol Form | % Keto Form |
| Gas Phase | 64% | 36% |
| n-Hexane (nonpolar) | 46% | 54% |
| Benzene (nonpolar) | 20% | 80% |
| Ethanol (polar, protic) | 7.5% | 92.5% |
| Water (polar, protic) | 0.4% | 99.6% |
| Data is representative for ethyl acetoacetate and illustrates the general trend. worldscientific.com |
Alkylation Reactions at the α-Carbon of this compound
The enolate generated from this compound can act as a nucleophile and attack external electrophiles, most commonly alkyl halides, in an S_N2 reaction. 182.160.97 This reaction, a cornerstone of the "acetoacetic ester synthesis," results in the formation of a new carbon-carbon bond at the α-position. libretexts.orgchemistry.coach
For this intermolecular alkylation to be successful, it must compete with the potential intramolecular cyclization. The choice of reaction conditions is paramount. To favor intermolecular alkylation, one might use a highly reactive external alkylating agent in the presence of the enolate. The reaction is subject to the typical limitations of S_N2 reactions, meaning that primary or methyl halides are the best electrophiles to avoid competing elimination reactions. libretexts.orglibretexts.org
The process involves two key steps:
Enolate Formation: Deprotonation of the α-carbon with a suitable base (e.g., NaOEt, LDA). chemistry.coach
Nucleophilic Attack: The enolate attacks the alkyl halide (R-X), displacing the halide and forming the α-alkylated product. chemistry.coach
This reaction highlights the synthetic challenge and opportunity presented by this compound: controlling the reactivity of the internal electrophile (the bromoethyl group) versus an external one to selectively achieve either cyclization or α-alkylation.
Acylation Reactions of the β-Keto Ester
The β-keto ester functionality in this compound is characterized by the presence of an acidic α-hydrogen, situated between two carbonyl groups. Deprotonation by a suitable base generates a resonance-stabilized enolate, which is a key intermediate in acylation reactions. This enolate is an ambident nucleophile, meaning it can be acylated at either the α-carbon (C-acylation) or the oxygen atom of the enolate (O-acylation).
The regioselectivity of the acylation (C- vs. O-acylation) is influenced by several factors, including the nature of the acylating agent, the counter-ion of the enolate, the solvent, and the reaction temperature. acs.org Generally, C-acylation is favored under conditions that promote thermodynamic control, such as with less reactive acylating agents and in polar aprotic solvents. Conversely, O-acylation is often favored under kinetic control, for instance, with highly reactive acylating agents like acyl chlorides in non-polar solvents. acs.org
While specific studies on the acylation of this compound are not extensively documented, the general principles of β-keto ester reactivity can be applied. The reaction would typically proceed as follows:
Enolate Formation: Treatment of this compound with a base (e.g., sodium hydride, potassium carbonate) results in the formation of the corresponding enolate.
Nucleophilic Attack: The enolate then attacks the electrophilic acylating agent (e.g., an acyl chloride or anhydride).
The presence of the bromoethyl group could potentially influence the reaction by coordinating with the metal counter-ion of the enolate, thereby affecting the C/O acylation ratio.
Table 1: Factors Influencing C- vs. O-Acylation of β-Keto Ester Enolates
| Factor | Favors C-Acylation | Favors O-Acylation |
| Acylating Agent | Less reactive (e.g., anhydrides) | More reactive (e.g., acyl chlorides) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Non-polar (e.g., hexane, toluene) |
| Counter-ion | Chelating ions (e.g., Mg²⁺) | Non-chelating ions (e.g., K⁺) |
| Control | Thermodynamic | Kinetic |
Ester Hydrolysis and Transesterification of this compound
The ester group in this compound is susceptible to both hydrolysis and transesterification reactions.
Ester Hydrolysis: Hydrolysis of the ester can be catalyzed by either acid or base. ucoz.com
Acid-Catalyzed Hydrolysis: This reaction is reversible and typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.commdpi.com The process involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that also generally proceeds via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). sigmaaldrich.com A hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and 2-bromoethanol (B42945). sigmaaldrich.com The kinetics of alkaline hydrolysis are typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The presence of the electron-withdrawing bromine atom may influence the rate of hydrolysis compared to unsubstituted alkyl acetoacetates.
Transesterification: Transesterification is a key reaction for modifying the ester group of β-keto esters. nih.gov This transformation is often catalyzed by acids or metal-based catalysts to replace the 2-bromoethyl group with a different alcohol moiety. The reaction is reversible, and various catalysts have been developed to drive it to completion. nih.govnih.gov
For β-keto esters, the reaction is believed to proceed through a chelation-controlled enol intermediate. nih.gov Catalysts like boron trifluoride etherate (BF₃·OEt₂) and silica-supported boric acid have proven effective for the transesterification of methyl or ethyl acetoacetate with a variety of alcohols. nih.govresearchgate.netscispace.com For instance, BF₃·OEt₂ in toluene (B28343) has been used to synthesize a range of β-keto esters in good to excellent yields. researchgate.net A proposed mechanism for boric acid catalysis involves the formation of a six-membered cyclic boronate intermediate which facilitates the exchange of the alkoxy group. nih.govscispace.com
Table 2: Catalysts for Transesterification of β-Keto Esters
| Catalyst | Conditions | Substrate Scope | Reference |
| SiO₂–H₃BO₃ | Solvent-free, 100 °C | Primary and secondary alcohols | nih.govscispace.com |
| BF₃·OEt₂ | Toluene, reflux | Primary, secondary, benzyl (B1604629) alcohols | researchgate.net |
| Boric Acid | Xylene | Primary and secondary alcohols | nih.gov |
| Borate (B1201080)/Zirconia | Toluene, reflux | Primary and secondary alcohols | nih.gov |
Elimination Reactions for Unsaturated Derivatives of this compound
The 2-bromoethyl group of the molecule can undergo elimination reactions, specifically dehydrobromination, to yield unsaturated derivatives. This reaction involves the removal of a hydrogen atom from the carbon adjacent to the bromine-bearing carbon (the α-carbon) and the bromine atom itself, resulting in the formation of a carbon-carbon double bond. The primary product expected from the dehydrobromination of this compound would be vinyl acetoacetate.
This transformation is typically promoted by a base. The mechanism of elimination can be categorized as E1 (unimolecular), E2 (bimolecular), or E1cB (unimolecular conjugate base). wikipedia.org
E2 Mechanism: This is a concerted, one-step process where the base abstracts the α-proton simultaneously with the departure of the bromide leaving group. wikipedia.orgaakash.ac.in This mechanism is favored by strong, sterically hindered bases and requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in
E1 Mechanism: This is a two-step process involving the initial formation of a carbocation intermediate, which is then deprotonated by a base. This pathway is more likely with secondary or tertiary alkyl halides and in the presence of a weak base. wikipedia.orgbyjus.com
E1cB Mechanism: This two-step mechanism begins with the formation of a carbanion (conjugate base), followed by the departure of the leaving group. It is favored when the α-protons are particularly acidic due to adjacent electron-withdrawing groups and when the leaving group is poor. aakash.ac.in
For this compound, a primary alkyl halide, the E2 mechanism is the most probable pathway, especially when a strong base like potassium tert-butoxide or sodium ethoxide is used. wikipedia.orgvaia.com The choice of base and reaction conditions is crucial to favor elimination over the competing nucleophilic substitution (SN2) reaction. byjus.com
Radical Reactions and Related Transformations of this compound
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical intermediates, making the compound a participant in various radical reactions.
Atom Transfer Radical Polymerization (ATRP): Alkyl halides are commonly used as initiators in ATRP, a controlled radical polymerization technique. cmu.edudiva-portal.org The process involves the reversible activation of the C-Br bond by a transition metal catalyst (typically a copper complex), generating a propagating radical. google.com It is plausible that this compound could function as an initiator for the ATRP of various monomers like styrenes and (meth)acrylates, leading to polymers with a terminal acetoacetate group. cmu.edu
Radical Cyclization and Addition: The radical generated at the ethyl group can participate in intramolecular or intermolecular reactions. For instance, radical cyclization is a powerful method for forming cyclic compounds. researchgate.net While direct examples for this compound are scarce, analogous bromo-acetals and bromo-orthoesters are known to undergo vitamin B12-catalyzed radical cyclization, which competes with reductive β-elimination. chimia.ch Furthermore, photocatalytic methods have been used to induce radical dearomative cyclization in related (2-bromoethyl)benzene (B7723623) systems. acs.org These precedents suggest that under appropriate radical-forming conditions (e.g., using tributyltin hydride or photoredox catalysis), the radical derived from this compound could be trapped to form new C-C bonds.
Computational Chemistry for Mechanistic Elucidation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms, transition states, and reactivity of molecules like this compound.
Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state structure. For the reactions of this compound, computational analysis can provide detailed models of the transition states.
For Acylation: DFT calculations can model the transition states for both C- and O-acylation of the enolate, helping to rationalize the observed regioselectivity under different conditions.
For Transesterification: A six-membered transition state has been proposed for the boric acid-catalyzed transesterification of β-keto esters, which could be modeled computationally to understand the role of the catalyst in lowering the activation barrier. nih.govscispace.com
For Elimination: The E2 transition state, involving the base, the α- and β-carbons, the α-hydrogen, and the bromine atom, can be located and its energy calculated to predict the favorability of the elimination pathway.
For Michael Addition: In reactions involving the enolate as a nucleophile, such as the Michael addition to α,β-unsaturated compounds, the transition state can be modeled to explain stereochemical outcomes. researchgate.net For example, in the organocatalytic α-chlorination of β-keto esters, a proposed transition state involves hydrogen bonding between the catalyst and the enolate to control the facial selectivity of the electrophilic attack. acs.org
DFT calculations can provide fundamental insights into the electronic structure and reactivity of this compound.
Keto-Enol Tautomerism: The reactivity of the β-keto ester moiety is intrinsically linked to its keto-enol tautomerism. DFT studies on ethyl acetoacetate have shown that while the keto form is generally more stable, the energy barrier for interconversion can be significantly lowered by catalysts or solvents. nih.govresearchgate.netsemanticscholar.org These calculations can quantify the relative stabilities of the tautomers and the transition state energies, providing a molecular-level understanding of how factors like ionic liquids can switch the tautomeric equilibrium. nih.govresearchgate.net
Enolate Reactivity: DFT can be used to calculate the electron density and frontier molecular orbitals (HOMO/LUMO) of the enolate of this compound. This information helps predict its nucleophilic reactivity and rationalize the C/O selectivity in acylation and alkylation reactions. acs.org
Reaction Pathways: DFT is employed to map out the potential energy surfaces for entire reaction mechanisms. For example, in the TiCl₄-promoted condensation of methyl acetoacetate with an aldehyde and indole, DFT calculations elucidated a three-step mechanism involving enolate formation, Knoevenagel condensation, and Michael addition, clarifying the role of the Lewis acid catalyst at each stage. rsc.org Similar studies on this compound could illuminate the complex interplay between its different functional groups.
Applications of 2 Bromoethyl Acetoacetate in Advanced Organic Synthesis
Role as a Versatile Alkylating Agent
The primary application of 2-Bromoethyl acetoacetate (B1235776) in organic synthesis is its function as a potent alkylating agent. The presence of a bromine atom on the ethyl chain makes the terminal carbon highly electrophilic and an excellent substrate for nucleophilic substitution (SN2) reactions. cymitquimica.com This allows for the introduction of the -(CH₂)₂-O-C(=O)-CH₂-C(=O)-CH₃ fragment into a wide variety of molecules.
This reactivity is analogous to that of simpler bromo-esters like 2-bromoethyl acetate (B1210297), which are widely used to introduce alkyl groups onto other molecules. smolecule.cominnospk.com In the case of 2-Bromoethyl acetoacetate, the molecule provides a more complex alkylating fragment that contains a reactive β-ketoester system, which can be used for subsequent synthetic manipulations. This dual functionality distinguishes it from simpler alkylating agents. A range of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile Type | Example Nucleophile | Resulting Bond | Product Class |
|---|---|---|---|
| Oxygen Nucleophile | Phenoxide | C-O | Aryl Ether |
| Nitrogen Nucleophile | Amine (e.g., Aniline) | C-N | Secondary Amine |
| Sulfur Nucleophile | Thiolate | C-S | Thioether |
The alkylation reactions are fundamental in the construction of intermediates for pharmaceuticals and agrochemicals. guidechem.com The reactivity of the bromo group facilitates its use as a versatile precursor for creating more elaborate molecular architectures. ontosight.ai
Building Block for Carbon-Carbon Bond Formation
Beyond its role as an alkylating agent, the acetoacetate portion of the molecule is pivotal for forming new carbon-carbon bonds. The methylene (B1212753) protons located between the two carbonyl groups (the α-position) are significantly acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a soft nucleophile, ideal for participating in a variety of condensation and addition reactions.
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active hydrogen compound with an aldehyde or ketone, typically in the presence of a weak base as a catalyst. sigmaaldrich.com The active methylene group of this compound makes it an excellent substrate for this reaction. Upon deprotonation, the resulting carbanion attacks the carbonyl carbon of an aldehyde or ketone. The intermediate β-hydroxy adduct often undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com
This reaction provides a powerful method for synthesizing substituted alkenes, where the double bond is conjugated with the electron-withdrawing ketoester functionality. The general scheme involves the reaction of this compound with various carbonyl compounds.
Table 2: Knoevenagel Condensation of Active Methylene Compounds with Aldehydes
| Carbonyl Compound | Base Catalyst | Typical Product Type |
|---|---|---|
| Benzaldehyde | Piperidine / Pyridine | 2-Bromoethyl 2-benzylidene-3-oxobutanoate |
| Aliphatic Aldehydes | Triethylamine (B128534) | Substituted α,β-unsaturated ketoester |
This transformation is valuable for creating complex intermediates that still retain the bromoethyl handle for further functionalization. organic-chemistry.orgopenstax.org
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org The enolate derived from this compound can act as the Michael donor, attacking the β-carbon of a Michael acceptor. This reaction is a highly efficient method for forming C-C bonds under mild conditions. researchgate.net
When this compound is deprotonated with a base like sodium ethoxide, the resulting enolate can add to various Michael acceptors. This reaction creates a 1,5-dicarbonyl compound, which is a versatile precursor for synthesizing six-membered rings via subsequent intramolecular cyclization reactions.
Reaction Scheme: Michael Addition
Michael Donor: Enolate of this compound
Michael Acceptor: α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone), Acrylates, Nitriles
Product: A 1,5-dicarbonyl adduct retaining the bromoethyl ester group.
The use of acetoacetate derivatives in Michael additions is a well-established strategy for building molecular complexity. researchgate.net The reaction is thermodynamically favorable and results in the formation of a more stable C-C single bond from a C=C double bond. libretexts.org
The classical Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. atamanchemicals.comlibretexts.org It is crucial to note that this compound is a β-haloester , not an α-haloester, as the bromine atom is not on the carbon adjacent to the ester's carbonyl group. Therefore, it does not directly participate in the traditional Reformatsky reaction to form a zinc enolate from the C-Br bond. libretexts.org
Precursor for Diverse Functionalized Molecules
The combination of reactive sites makes this compound a precursor to a vast array of more complex molecules. The strategic and selective reaction at one site while preserving the other for subsequent steps is a key feature of its synthetic utility.
While not accessible via a direct Reformatsky reaction, β-hydroxy esters can be readily synthesized from this compound by the selective reduction of the ketone functional group. The ketone in the acetoacetate moiety can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). This transformation yields a β-hydroxy ester derivative that still contains the reactive bromoethyl group.
Reaction Scheme: Reduction to a β-Hydroxy Ester
Starting Material: this compound
Reagent: Sodium Borohydride (NaBH₄)
Solvent: Ethanol (B145695) or Methanol
Product: 2-Bromoethyl 3-hydroxybutanoate
This resulting compound is a valuable bifunctional intermediate. The hydroxyl group can be protected or used in subsequent reactions (e.g., esterification, etherification), while the bromine atom remains available for nucleophilic displacement to build even more complex molecular frameworks. This pathway is a common strategy for producing β-hydroxy esters when a direct Reformatsky reaction is not feasible. researchgate.net
Access to γ-Lactones and Spirocompounds
The dual functionality of this compound provides a powerful tool for the synthesis of five-membered lactones (γ-lactones) and spirocyclic systems. The β-ketoester moiety allows for facile enolate formation and subsequent alkylation, while the bromoethyl group serves as an electrophile for intramolecular cyclization or as a precursor to other reactive intermediates.
γ-Lactones
The synthesis of γ-lactones often proceeds through the alkylation of a nucleophile with this compound, followed by intramolecular cyclization. A common strategy involves the deprotonation of a malonic ester derivative and subsequent reaction with this compound. The resulting adduct, containing both the ester and the bromoethyl functionalities, can then undergo cyclization to form the γ-lactone ring. While direct examples detailing the use of this compound are not prevalent in readily available literature, the analogous reactivity of 2-bromoethyl acetate provides a strong precedent for this transformation. For instance, in the synthesis of α,α-disubstituted lactones, a di-tert-butyl malonate can be deprotonated with a strong base like sodium hydride and then alkylated with 2-bromoethyl acetate. nih.govpharmaffiliates.com Subsequent manipulation of the functional groups, such as hydrolysis of the acetate and ester groups followed by lactonization, would yield the desired γ-lactone core. This approach highlights the potential of the bromoethyl group to introduce a two-carbon unit that ultimately forms part of the lactone ring.
Another approach involves the visible light-iodine-mediated carboesterification of alkenes, which can lead to the formation of γ-lactones. acs.org While this method does not directly employ this compound, the principles of intramolecular cyclization of a carbon-centered radical or a carbocation onto an ester moiety are relevant to the potential applications of this compound in radical-mediated or acid-catalyzed lactonization reactions.
Spirocompounds
The construction of spirocompounds, molecules containing two rings connected by a single common atom, can be efficiently achieved using reagents derived from or analogous to this compound. A notable example is the synthesis of 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes. This method utilizes a sulfonium (B1226848) salt, (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, which can be prepared from 2-bromoethanol (B42945). The reaction of this sulfonium salt with a cyclic 1,3-dione, such as cyclohexane-1,3-dione or even ethyl acetoacetate itself, in the presence of a base like potassium carbonate, affords the corresponding spirocyclopropane derivative in high yields. nih.gov This reaction demonstrates the utility of the bromoethyl group in forming a three-membered ring fused in a spiro fashion to another cyclic system.
Furthermore, the synthesis of spiro[3.3]heptanes, a class of strained bicyclic compounds, has been achieved through methods like [2+2] cycloadditions. While not directly involving this compound, these strategies often rely on building blocks that could be conceptually derived from it, highlighting the importance of bifunctional reagents in constructing complex spirocyclic frameworks.
Intermediate in the Synthesis of Complex Natural Products
The structural features of this compound make it an attractive intermediate in the total synthesis of complex, biologically active natural products. Its ability to introduce a functionalized side chain that can be further elaborated into key structural motifs is a significant advantage in multistep synthetic sequences.
Strategic Integration into Asymmetric Total Synthesis
A prominent example of the strategic use of a closely related compound, 2-bromoethyl acetate, is in the asymmetric total synthesis of the Amaryllidaceae alkaloids (+)-1-deoxylycorine and (+)-lycorine. chemicalbook.comottokemi.com In these syntheses, 2-bromoethyl acetate serves as an alkylating agent to introduce a two-carbon side chain onto a chiral precursor. This side chain is then elaborated through a series of reactions, including reduction and cyclization, to form a key part of the alkaloid's polycyclic core. The use of 2-bromoethyl acetate in this context demonstrates how a simple, commercially available building block can be effectively integrated into a complex synthesis to stereoselectively construct a natural product. The reactivity of the acetoacetate group in this compound would offer additional handles for functionalization compared to the simple acetate, potentially allowing for alternative and more efficient synthetic routes.
The synthesis of various brominated lactones related to natural products like mycalin A also showcases the importance of bromo-functionalized building blocks in constructing complex stereochemical arrays. nih.gov While these syntheses may not start directly from this compound, the intramolecular cyclization of bromo-containing precursors is a central theme, underscoring the potential of this compound in similar synthetic endeavors.
Convergent Synthetic Approaches Utilizing this compound
Convergent synthesis, a strategy where different fragments of a target molecule are synthesized separately and then joined together at a late stage, is a powerful approach for improving the efficiency of complex molecule synthesis. The bifunctional nature of this compound makes it an ideal candidate for use in such strategies.
While specific, detailed examples of convergent syntheses explicitly employing this compound are not widely documented in the reviewed literature, its potential is evident. For instance, the acetoacetate portion can be used to construct one fragment of a target molecule through its rich C-C bond-forming chemistry. The bromoethyl group can then be utilized to couple this fragment with another, which could be prepared through a separate synthetic route.
An example of a convergent strategy involving a related bromo-functionalized reagent is the synthesis of fluorescent ebselen-coumarin heterodimers. semanticscholar.org In this work, a linker is first attached to a coumarin (B35378) core, and this fragment is then coupled with an ebselen (B1671040) building block. Although this compound is not used directly, this approach illustrates the principle of fragment coupling where a bromo-functionalized component plays a key role. The versatility of this compound, with its ability to act as both a nucleophile (via its enolate) and an electrophile (at the bromine-bearing carbon), makes it a highly promising reagent for the development of novel convergent synthetic strategies towards complex molecular targets.
Synthesis and Exploration of 2 Bromoethyl Acetoacetate Derivatives and Analogues
Modified Ester Moieties of 2-Bromoethyl Acetoacetate (B1235776)
The ester moiety of 2-bromoethyl acetoacetate can be modified to alter the compound's physical properties, such as solubility and reactivity. While direct modification of this compound is one route, analogous compounds are often synthesized by selecting a different alcohol during the initial esterification step. Common strategies include reacting the corresponding alcohol with an activated form of acetoacetic acid or via transesterification. For instance, the synthesis of benzyl (B1604629) and tert-butyl esters of related halo-acids provides a blueprint for creating these analogues.
The synthesis of tert-butyl bromoacetate (B1195939), for example, can be achieved by reacting bromoacetic acid with isobutylene (B52900) using a strong acid resin catalyst like Amberlyst 15. chemicalbook.com Another method involves the reaction of bromoacetyl bromide with tert-butanol. chemicalbook.com Similarly, benzyl 2-chloroacetate can be prepared through the esterification of benzyl alcohol with chloroacetyl chloride or monochloroacetic acid. solubilityofthings.comsciforum.netchemicalbook.com These methods can be adapted to produce the corresponding this compound analogues, providing derivatives with bulky or aromatic ester groups that can influence subsequent reaction pathways.
Table 1: Synthesis of Acetoacetate Esters with Modified Moieties
| Ester Moiety | Example Compound | Typical Synthetic Precursors | Reference |
| tert-Butyl | tert-Butyl 2-bromoacetoacetate (analogue) | Bromoacetic acid, Isobutylene, Acid catalyst | chemicalbook.comgoogle.comgoogle.com |
| Benzyl | Benzyl 2-chloroacetoacetate (analogue) | Benzyl alcohol, Chloroacetyl chloride | solubilityofthings.comsciforum.net |
| Isopropenyl | Isopropenyl Acetate (B1210297) | 2-Bromoethanol (B42945), Isopropenyl acetate, p-TsOH | |
| Methyl | Methyl Acetoacetate | Diketene (B1670635), Methanol | umich.edu |
Variations in the Halogen Component: Chloro- and Iodo-Analogues
Replacing the bromine atom with other halogens, such as chlorine or iodine, significantly alters the reactivity of the C-Br bond, a key site for nucleophilic substitution. The chloro-analogue is generally less reactive, while the iodo-analogue is more reactive, providing chemists with a tunable electrophilic center.
Chloro-Analogue: Ethyl 2-chloroacetoacetate is a well-documented analogue. It is typically synthesized by the direct chlorination of ethyl acetoacetate. google.com Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂). chemicalbook.comchemicalbook.com The reaction with sulfuryl chloride can be performed at low temperatures, such as -5 to 10°C, often without a solvent, to afford the product in high purity and yield. google.com This analogue is a valuable intermediate; for example, it reacts with thiosemicarbazones to form thiophene (B33073) derivatives. chemicalbook.com
Iodo-Analogue: The corresponding iodo-analogue, 2-iodoethyl acetoacetate, is less common but can be prepared through several synthetic strategies. One potential route is the Finkelstein reaction, involving halide exchange by treating 2-bromoethyl or 2-chloroethyl acetoacetate with an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone (B3395972). Another approach involves the reaction of acetyl iodide with appropriate precursors. researchgate.net The synthesis of related compounds like diethyl 2-allyl-2-(2-iodoethyl)malonate has been achieved using 1,2-dibromoethane, suggesting that halo-ethylation followed by halide exchange is a viable strategy. rsc.org
Table 2: Comparison of 2-Haloethyl Acetoacetate Analogues
| Halogen | Example Compound | Typical Synthesis Method | Relative Reactivity of C-X Bond | Reference |
| Chlorine | Ethyl 2-chloroacetoacetate | Chlorination of ethyl acetoacetate with SO₂Cl₂ | Lower | google.comgoogle.com |
| Bromine | This compound | Reaction of diketene with 2-bromoethanol | Intermediate | ic.ac.uk |
| Iodine | 2-Iodoethyl acetoacetate | Halogen exchange (Finkelstein reaction) from bromo-analogue | Higher | researchgate.netrsc.org |
Derivatives with Substituted Acetoacetate Chains
The acetoacetate backbone contains a highly reactive α-carbon (C2 position) flanked by two carbonyl groups, making it susceptible to a variety of carbon-carbon bond-forming reactions. This allows for the synthesis of a diverse array of derivatives with substituted chains.
One of the most fundamental reactions for this purpose is the Knoevenagel condensation. sigmaaldrich.com In this reaction, the active methylene (B1212753) group of this compound can condense with aldehydes or ketones in the presence of a basic catalyst. umich.eduacademie-sciences.fr This process results in the formation of an α,β-unsaturated system at the C2 position. For instance, the condensation with an aldehyde (R-CHO) would yield a 2-(alkylidene) derivative.
Another major pathway for substitution is the direct alkylation of the α-carbon. The enolate of the acetoacetate, formed by treatment with a suitable base, can react with various electrophiles. For example, the α-carbon of acetoacetate esters can be alkylated using alkyl halides. thieme-connect.com This allows for the introduction of a wide range of alkyl or aryl groups, leading to complex structures.
Table 3: Examples of Reactions for Substituting the Acetoacetate Chain
| Reaction Type | Position of Substitution | Reagents | Product Type | Reference |
| Knoevenagel Condensation | C2 (α-carbon) | Aldehyde/Ketone, Base (e.g., TEA, piperidine) | α,β-Unsaturated derivative | ic.ac.uksigmaaldrich.com |
| Alkylation | C2 (α-carbon) | Alkyl halide, Base (e.g., NaH, LDA) | α-Substituted derivative | thieme-connect.com |
| Michael Addition | C2 (α-carbon) | α,β-Unsaturated compound, Base/Catalyst | γ-Keto ester derivative | beilstein-journals.org |
Chiral Derivatives of this compound
Introducing chirality into the this compound framework is of significant interest for the synthesis of enantiomerically pure target molecules. This can be achieved either by creating a stereocenter within the molecule itself or by using external chiral influences to guide reactions diastereoselectively.
The direct asymmetric synthesis of a single enantiomer of this compound presents a significant challenge. The primary difficulty lies in the high acidity of the proton at the α-carbon (C2), which can lead to rapid racemization or epimerization under many reaction conditions, even mild ones. nih.gov
Despite these challenges, several strategies can be envisioned based on modern asymmetric catalysis. One approach is the catalytic enantioselective bromination of a suitable precursor. Another potential method is the catalytic addition of acetoacetate esters to electrophiles. Research has shown that chiral catalysts, such as chiral Brønsted acids, can be effective in related intramolecular cyclizations, suggesting their potential applicability. orgsyn.orgnih.gov For instance, a prochiral acetoacetate derivative could theoretically be brominated enantioselectively using a chiral catalyst that can effectively shield one face of the enolate intermediate. However, preventing subsequent epimerization of the stereogenic center remains a key hurdle to overcome for isolating the enantiomerically pure product. nih.gov
A more common and often more practical approach to stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu After the reaction, the auxiliary can be removed and often recovered.
In the context of acetoacetate derivatives, a chiral auxiliary, typically a chiral alcohol, can be used to form a chiral acetoacetate ester. The steric bulk and conformational rigidity of the auxiliary then direct the approach of reagents to a specific face of the enolate, leading to high diastereoselectivity in reactions like alkylations and aldol (B89426) additions. researchgate.netwiley-vch.de
Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used for the diastereoselective alkylation of attached N-acyl groups. williams.edu This principle has been extended to acetoacetate systems. For instance, acetoacetates of Evans' oxazolidin-2-ones have been used in stereoselective Michael additions. beilstein-journals.org Another successful strategy involves using sugar-derived chiral auxiliaries, such as those based on D-glucose or D-ribolactone, which can effectively control the stereoselective double alkylation of the acetoacetate α-carbon. thieme-connect.comresearchgate.net
Table 4: Chiral Auxiliaries for Diastereoselective Reactions of Acetoacetates
| Chiral Auxiliary Type | Example Reaction | Stereochemical Control | Reference |
| Evans Oxazolidinones | Michael Addition | Directs nucleophilic attack of the enolate | beilstein-journals.orgwilliams.edu |
| Sugar-derived (e.g., D-Glucose) | Double Alkylation | Controls facial selectivity of enolate alkylation | thieme-connect.com |
| D-Ribolactone Acetonide | Conjugate Addition | Directs addition to π-acceptor olefins | researchgate.net |
| (S)-Valine tert-butyl ester | Asymmetric Alkylation | Forms a chiral enamine intermediate to direct alkylation | researchgate.net |
Catalytic Transformations Involving 2 Bromoethyl Acetoacetate
Transition Metal Catalysis in 2-Bromoethyl Acetoacetate (B1235776) Reactions
Transition metals are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond in 2-bromoethyl acetoacetate serves as a key handle for such transformations, particularly with palladium and copper catalysts.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. fu-berlin.de While these reactions, such as the Suzuki, Sonogashira, and Heck couplings, typically employ aryl or vinyl halides, the use of alkyl halides like this compound presents specific challenges and opportunities. fu-berlin.dewikipedia.orgorganic-chemistry.org The Pd(0)/Pd(II) catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is central to these transformations. wikipedia.org
A particularly relevant transformation for this compound is a variant of the Mizoroki-Heck reaction. rsc.org In this process, an alkene is generated in situ from a 2-haloethyl acetate (B1210297) via base-mediated elimination. This newly formed alkene can then couple with an aryl halide under palladium catalysis to yield substituted olefin products. rsc.org This tandem approach circumvents the often lower reactivity of alkyl halides in direct cross-coupling and provides a pathway to stilbene (B7821643) and other conjugated systems. rsc.org
Table 1: Example of a Tandem Dehydrohalogenation/Mizoroki-Heck Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Description |
|---|---|---|---|---|
| 2-Haloethyl acetate (analogous to this compound) | Iodobenzene | Pd(OAc)₂ / Base | Stilbene derivative | The reaction involves the in situ formation of an alkene from the halo-ester, which then couples with the aryl halide. rsc.org |
Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based methods for certain transformations. The Ullmann condensation, for instance, utilizes copper to form carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org In this reaction, an aryl or alkyl halide reacts with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. wikipedia.org The C-Br bond in this compound is a suitable electrophile for such copper-mediated C-O, C-N, or C-S bond-forming reactions, allowing for its derivatization with a wide range of nucleophiles. nih.gov
Modern Ullmann-type reactions often use soluble copper catalysts with specific ligands, operate at lower temperatures than the classical conditions, and have a broader substrate scope. wikipedia.org Furthermore, derivatives of this compound can be envisioned as precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.govwikipedia.orgnih.gov By first substituting the bromide with an azide (B81097) or a terminal alkyne, the resulting molecule can readily participate in CuAAC to form highly stable triazole rings. nih.govacs.org
Table 2: General Scheme for a Copper-Catalyzed Ullmann-Type Ether Synthesis
| Alkyl Halide | Nucleophile | Catalyst System | Product Type | Reaction Name |
|---|---|---|---|---|
| R-Br (e.g., this compound) | Ar-OH (Phenol) | Cu(I) or Cu(II) source, Ligand, Base | R-O-Ar (Aryl Ether) | Ullmann Condensation wikipedia.org |
Organocatalysis with this compound
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. nih.gov this compound is a valuable substrate in organocatalysis due to its β-ketoester functionality, which can act as a potent nucleophile after deprotonation.
The active methylene (B1212753) group of the acetoacetate moiety can be readily deprotonated under the influence of a basic organocatalyst to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, most notably the Michael addition to α,β-unsaturated compounds. mdpi.comrsc.org Chiral organocatalysts, such as those based on primary or secondary amines (e.g., prolinol derivatives) or thioureas, can control the stereochemistry of this addition, leading to products with high diastereo- and enantioselectivity. mdpi.comsemanticscholar.org These catalysts activate the Michael acceptor (e.g., a nitroalkene) through iminium ion formation or hydrogen bonding, while the base component of the catalyst generates the nucleophilic enolate from the β-ketoester. mdpi.com
Table 3: Representative Organocatalytic Asymmetric Michael Addition
| Michael Donor | Michael Acceptor | Organocatalyst | Product | Stereoselectivity |
|---|---|---|---|---|
| Ethyl Acetoacetate (analogous to this compound) | Nitrostyrene | Chiral Thiourea or Amine Catalyst | Chiral γ-Nitro-β-ketoester | High enantioselectivity (often >90% ee) can be achieved. rsc.orgsemanticscholar.org |
Biocatalytic Approaches to this compound Derivatives
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions.
Lipases are a class of enzymes widely used for the synthesis and hydrolysis of esters. These enzymes can be employed in non-aqueous media to catalyze esterification or transesterification reactions. Theoretically, this compound could be synthesized by the lipase-catalyzed reaction between 2-bromoethanol (B42945) and an acetoacetic acid ester derivative. More practically, the ester group within the molecule could be exchanged via transesterification with a different alcohol, allowing for the synthesis of a library of 2-bromoalkyl acetoacetate derivatives.
A significant application of biocatalysis for β-ketoesters is the asymmetric reduction of the ketone functionality to a secondary alcohol. Carbonyl reductases (also known as alcohol dehydrogenases) from various microorganisms can reduce the ketone of substrates structurally similar to this compound, such as ethyl 4-chloroacetoacetate, with high enantioselectivity. mdpi.com This biocatalytic reduction typically follows Prelog's rule or anti-Prelog's rule, depending on the specific enzyme used, to yield either the (R)- or (S)-β-hydroxy ester. nih.gov These chiral hydroxy esters are valuable building blocks for the synthesis of pharmaceuticals and other bioactive molecules. mdpi.com The process often employs a cofactor regeneration system, for example by using a secondary enzyme like glucose dehydrogenase, to ensure high conversion. nih.gov
Table 4: Biocatalytic Reduction of a Prochiral β-Ketoester
| Substrate | Biocatalyst | Cofactor System | Product | Product Purity |
|---|---|---|---|---|
| Ethyl 4-chloroacetoacetate | Engineered E. coli expressing a Carbonyl Reductase | NAD(P)H, often with a glucose/glucose dehydrogenase regeneration system | Ethyl (R)-4-chloro-3-hydroxybutyrate | High enantiomeric excess (>99% ee) and high yield are achievable. mdpi.comnih.gov |
Theoretical and Computational Studies on 2 Bromoethyl Acetoacetate
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in specific orbitals, each with a discrete energy level. scribd.com For a molecule like 2-bromoethyl acetoacetate (B1235776), a computational approach such as Density Functional Theory (DFT) or Hartree-Fock (HF) can be used to calculate the shapes and energies of these molecular orbitals.
Of particular importance in predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.com
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com In 2-bromoethyl acetoacetate, the HOMO is expected to have significant contributions from the oxygen lone pairs of the ester and ketone groups, as well as the C=C double bond in the enol tautomer.
Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy orbital that is empty of electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com The LUMO of this compound is anticipated to be localized around the electrophilic centers of the molecule. Key locations include the carbonyl carbons of the acetoacetate group and, crucially, the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack (the σ* anti-bonding orbital of the C-Br bond). youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. pearson.com A smaller gap generally suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Substituents play a key role in modifying the energies of frontier orbitals. rsc.org The electron-withdrawing bromine atom and carbonyl groups in this compound lower the energy of both the HOMO and LUMO compared to a simple alkane. The presence of multiple functional groups leads to a complex orbital structure where the precise energies and spatial distributions of the HOMO and LUMO dictate the molecule's reactivity profile towards different reagents.
| Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO+1 | +0.52 | π (C=O, ester), σ* (C-O) |
| LUMO | -1.25 | σ* (C-Br), π* (C=O, keto) |
| HOMO | -9.88 | n (O, non-bonding), π (C=O) |
| HOMO-1 | -10.45 | n (O, non-bonding), σ (C-C) |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, numerous conformers exist, each with a distinct potential energy. Mapping these energies creates a potential energy surface, or energy landscape, which reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. rsc.orgplos.org
The key rotatable bonds in this compound that would be investigated in a computational study include:
O=C-CH2-C=O torsion: Rotation around this bond determines the relative orientation of the two carbonyl groups.
C-O-CH2-CH2Br torsions: Rotations around the ester C-O and O-C bonds define the shape of the ethyl chain.
O-CH2-CH2-Br torsion: This rotation positions the bromine atom relative to the rest of the molecule.
Computational methods can systematically rotate these bonds and calculate the energy at each step to identify energy minima (stable conformers) and transition states (energy maxima). The stability of different conformers is governed by a balance of steric hindrance (repulsion between bulky groups) and electronic interactions (like dipole-dipole interactions). lumenlearning.com For instance, conformations where the bulky bromine atom is eclipsed with a carbonyl group would be energetically unfavorable. lumenlearning.com The global minimum energy conformation represents the most probable shape of the molecule in the gas phase.
The energy landscape provides crucial information for understanding molecular properties and reactivity, as the accessibility of different conformers can influence which parts of the molecule are exposed and available for reaction. nih.gov
| Conformer Description | Dihedral Angle (O=C-C-C=O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | Global Minimum (Most Stable) |
| Gauche | ~60° | +1.5 | Local Minimum |
| Syn-periplanar (Eclipsed) | ~0° | +5.2 | Transition State (Least Stable) |
Prediction of Spectroscopic Properties
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to identify unknown compounds. By calculating the response of the molecule's electronic structure to external stimuli like electromagnetic radiation, spectra can be simulated.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each vibrational mode (stretching, bending, etc.) corresponds to a specific frequency. For this compound, key predicted peaks would include strong C=O stretching frequencies for the ketone and ester groups (typically in the 1700-1750 cm⁻¹ range), C-O stretching, and C-Br stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C). These calculations can help assign peaks in an experimental spectrum and can be sensitive to the molecule's conformation. nih.gov For example, the predicted ¹H chemical shifts for the protons on the ethyl chain would be distinct due to the influence of the neighboring bromine and ester groups.
UV-Visible Spectroscopy: Predictions of electronic transitions, which are observed in UV-Vis spectroscopy, can be made using methods like Time-Dependent Density Functional Theory (TD-DFT). For this compound, weak n→π* transitions associated with the carbonyl groups would be expected.
These predicted spectra for a proposed structure can be compared directly with experimental spectra to confirm its identity.
| Spectroscopy Type | Predicted Feature | Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | 1745 cm⁻¹ | C=O Stretch (Ester) |
| IR | Vibrational Frequency | 1720 cm⁻¹ | C=O Stretch (Ketone) |
| ¹³C NMR | Chemical Shift | 201 ppm | Carbonyl Carbon (Ketone) |
| ¹³C NMR | Chemical Shift | 167 ppm | Carbonyl Carbon (Ester) |
| ¹³C NMR | Chemical Shift | 28 ppm | -CH₂-Br |
| ¹H NMR | Chemical Shift | 4.3 ppm | -O-CH₂- |
| ¹H NMR | Chemical Shift | 3.5 ppm | -CH₂-Br |
Quantitative Structure-Activity Relationships (QSAR) in Related Halogenated Esters
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. beilstein-journals.org These models are widely used in drug design and toxicology to predict the properties of new molecules without needing to synthesize and test each one.
For a class of compounds like halogenated esters, which includes this compound, a QSAR model could be developed to predict a specific endpoint, such as toxicity or reaction rate. nih.govnih.gov The process involves:
Data Set Compilation: A series of related halogenated esters with known activity values is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated computationally. These can include electronic properties (e.g., dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological indices (describing connectivity).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find a mathematical equation that best relates a subset of the descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. beilstein-journals.org
A successful QSAR model for halogenated esters could reveal which molecular features are most important for a given activity. For example, a model might show that reactivity is strongly correlated with the LUMO energy and the partial charge on the carbon atom attached to the halogen, providing mechanistic insights. nih.gov
Computational Design of Novel Reactions for this compound
Beyond predicting properties, computational chemistry can be used to design new reactions and synthetic pathways. wisc.edunih.gov For a versatile building block like this compound, theoretical methods can be employed to explore its reactivity and guide experimental work.
This can be achieved by:
Mapping Reaction Pathways: The potential energy surface for a proposed reaction can be calculated. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Exploring Reactivity: Different types of reactions can be simulated. For this compound, one could model its behavior as an alkylating agent (nucleophilic substitution at the C-Br bond) or as a nucleophile (e.g., at the α-carbon of the acetoacetate moiety).
Catalyst Design: The effect of different catalysts on a reaction can be investigated computationally. By modeling how a catalyst interacts with the substrate, it is possible to predict how it might lower the activation energy and improve the reaction rate or selectivity.
Screening Reagents: A library of virtual reagents can be screened against this compound to predict the outcomes of various reactions, allowing chemists to prioritize the most promising candidates for laboratory synthesis.
For example, one could computationally model the reaction of this compound with a series of different nucleophiles to predict which would react fastest and with the highest yield, thereby designing a novel and efficient synthetic transformation.
Future Perspectives in 2 Bromoethyl Acetoacetate Research
Development of Sustainable Synthesis Methods
Current synthesis of 2-bromoethyl acetoacetate (B1235776) often relies on conventional methods that may involve hazardous reagents and generate significant waste. prepchem.com A primary focus of future research will be the development of greener, more sustainable synthetic routes, aligning with the principles of green chemistry.
Biocatalytic Approaches: Enzymatic catalysis offers a promising alternative to traditional chemical synthesis. Research into lipase-catalyzed reactions, similar to those developed for ethyl acetoacetate, could lead to milder reaction conditions, higher selectivity, and reduced environmental impact. The use of robust and recyclable biocatalysts like Candida antarctica lipase (B570770) B (CALB) could be explored for the transesterification of ethyl acetoacetate with 2-bromoethanol (B42945) or related precursors.
Mechanochemistry: Solvent-free or low-solvent methods like mechanochemical synthesis (e.g., manual grinding or ball milling) present another avenue for sustainable production. researchgate.net Investigating the solid-state reaction between a suitable acetoacetylating agent and 2-bromoethanol could significantly reduce solvent waste and energy consumption.
Atom Economy-Focused Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future work could explore reactions that improve upon the atom economy of existing methods, such as the reaction of ethylene (B1197577) bromohydrin with diketene (B1670635). prepchem.com
| Proposed Sustainable Method | Key Advantage | Potential Catalyst/Condition |
| Enzymatic Transesterification | Mild conditions, high selectivity, biodegradability | Immobilized Lipases (e.g., CALB) |
| Mechanochemical Synthesis | Reduced or eliminated solvent use, energy efficiency | Ball milling, manual grinding |
| Improved Atom Economy Routes | Minimization of waste byproducts | Catalytic approaches with recyclable catalysts |
Exploration of New Reactivity Manifolds
The dual functionality of 2-bromoethyl acetoacetate provides a rich platform for discovering novel chemical transformations. While the independent reactivity of the β-keto ester and the alkyl bromide is known, future research will likely focus on synergistic reactivity and cascade reactions.
Advanced Catalysis: Modern catalytic systems can unlock new reaction pathways. The application of palladium-catalyzed reactions, which have been transformative for other β-keto esters, could lead to novel allylation, arylation, or carbonylation reactions involving this compound. nih.gov Similarly, nickel-catalyzed cross-coupling reactions could enable direct amidation or other functionalizations at the α-position of the keto-ester. nih.gov
Cascade Reactions: The molecule is perfectly structured for intramolecular cascade or domino reactions. For instance, initial reaction at the β-keto ester could be followed by an intramolecular cyclization involving the bromoethyl group to form complex heterocyclic structures. nih.govrsc.org Designing catalysts or reaction conditions to trigger these sequences in a single pot would be a significant advancement, providing rapid access to valuable molecular scaffolds.
Theoretical Reactivity Studies: Computational chemistry and conceptual Density Functional Theory (DFT) can predict the most reactive sites of this compound under various conditions. mdpi.com Such theoretical assessments can guide experimental design, helping to predict whether nucleophilic or electrophilic attack is more likely at different positions and enabling the rational design of new reactions. mdpi.com
Integration into Flow Chemistry Systems
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. vapourtec.comjst.org.in The integration of this compound into flow systems represents a significant area for future development.
Safer Synthesis and Handling: The synthesis of this compound and its subsequent reactions can be exothermic or involve hazardous intermediates. Microreactors used in flow chemistry can safely handle such processes due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation and minimizes the risk of runaway reactions. nih.gov
Process Optimization and Automation: Flow systems enable rapid screening of reaction parameters such as temperature, pressure, residence time, and stoichiometry. jst.org.in This allows for the swift optimization of reaction conditions to maximize yield and minimize byproducts. Coupling flow reactors with automated systems can streamline the synthesis and purification processes. vapourtec.com
Telescoped and Multistep Synthesis: The use of this compound as an intermediate in multi-step syntheses can be made significantly more efficient by "telescoping" reactions in a continuous flow setup. researchgate.net This involves linking multiple reactors in sequence, where the product of one reaction is directly fed into the next, avoiding timely and costly isolation and purification steps.
| Flow Chemistry Application | Benefit for this compound Chemistry |
| Synthesis in Microreactors | Enhanced safety, precise temperature control for exothermic reactions |
| High-Throughput Screening | Rapid optimization of reaction conditions for derivatization |
| Telescoped Synthesis | Increased efficiency in multi-step sequences using the compound |
Potential for Materials Science Applications
The reactive handles on this compound make it a promising candidate as a monomer or precursor for the development of advanced functional materials.
Functional Polymers: The bromoethyl group can act as an initiator or a point of attachment in various polymerization techniques. Research could focus on using this compound in controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) to create well-defined polymers. researchgate.net The pendant β-keto ester groups along the polymer backbone would offer sites for post-polymerization modification, such as metal chelation for creating catalysts or sensors, or for cross-linking to form functional hydrogels.
Surface Modification: The molecule could be used to functionalize surfaces. The ester group could be anchored to a substrate, exposing the reactive bromoethyl group for subsequent grafting of polymers or attachment of bioactive molecules.
Precursor for Specialty Materials: The reactivity of this compound could be leveraged in the synthesis of specialty chemicals like flame retardants or components for advanced coatings and adhesives, an area where related compounds like 2-bromoethyl acetate (B1210297) are already utilized. guidechem.com
Interdisciplinary Research Opportunities
The versatility of this compound makes it an ideal building block for collaborative research spanning chemistry, biology, and medicine.
Medicinal Chemistry: β-Keto esters are foundational scaffolds for the synthesis of a wide array of heterocyclic compounds and other molecules of pharmaceutical importance. allresearchjournal.com Future research could utilize this compound as a key intermediate for the synthesis of novel drug candidates. Its ability to participate in cyclization and alkylation reactions makes it suitable for creating libraries of compounds for screening against various biological targets, such as enzymes or receptors. mdpi.comsmolecule.com
Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a precursor for new agrochemicals, including pesticides and herbicides. mendelchemicals.com Its specific reactivity can be harnessed to build complex molecular architectures designed for high efficacy and selectivity.
Chemical Biology: The compound could be used to synthesize molecular probes to study biological processes. The β-keto ester moiety could be used to chelate specific metal ions, while the bromoethyl group could be used to covalently link the probe to a protein of interest, allowing for the study of metalloenzymes or cellular metal ion trafficking.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromoethyl acetoacetate, and how can purity be optimized during purification?
- Methodological Answer : this compound is typically synthesized via esterification of bromoacetic acid derivatives with acetoacetate precursors. For example, analogous bromoethyl esters like ethyl bromoacetate are prepared by reacting bromoacetyl chloride with ethanol in the presence of a base (e.g., pyridine) . Purification often involves fractional distillation under reduced pressure to minimize thermal decomposition. Chromatographic techniques (e.g., flash chromatography) may be employed for high-purity requirements, particularly when removing unreacted starting materials or side products .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Key characterization methods include:
- 1H/13C-NMR : To confirm ester linkage and bromoethyl group integration (e.g., δ ~4.3 ppm for –CH2Br protons in similar compounds) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1740 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for molecular weight validation) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to its alkylating potential and volatility:
- Use fume hoods to avoid inhalation .
- Wear nitrile gloves and eye protection; immediate washing with soap/water is required upon skin contact .
- Store in airtight containers at –20°C to prevent degradation and moisture absorption .
Advanced Research Questions
Q. How does the reactivity of this compound compare to chloro or iodo analogs in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom in this compound provides a balance between reactivity and stability. Bromine’s lower electronegativity compared to chlorine enhances leaving-group ability, while its smaller size compared to iodine minimizes steric hindrance. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines) show faster SN2 rates for bromo derivatives than chloro analogs but slower than iodo derivatives . Reaction optimization may involve adjusting solvent polarity or using phase-transfer catalysts .
Q. What strategies are effective for minimizing side reactions (e.g., elimination) during alkylation with this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) reduce elimination pathways .
- Base Selection : Weak bases (e.g., K2CO3) favor substitution over elimination, as shown in pyrazol-5-one alkylation reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states and suppress competing E2 mechanisms .
Q. How can this compound be utilized in the synthesis of heterocyclic compounds, and what mechanistic insights guide its application?
- Methodological Answer : The compound serves as a bifunctional reagent in heterocycle synthesis:
- Pyrazoles : Reacts with hydrazines to form pyrazole derivatives via cyclocondensation, followed by bromoethyl group alkylation of amines (e.g., synthesis of antitumor pyrazol-5-ones) .
- β-Lactams : Participates in [2+2] cycloadditions with imines under Staudinger conditions, where the acetoacetate moiety stabilizes intermediates .
Q. What are the stability challenges of this compound under varying pH conditions, and how can degradation be mitigated?
- Methodological Answer :
- Acidic Conditions : Hydrolysis of the ester group occurs, forming bromoacetic acid and acetoacetate. Buffering near neutral pH (6–8) is critical .
- Alkaline Conditions : Dehydrohalogenation may produce vinyl acetoacetate derivatives. Use of anhydrous conditions and inert atmospheres (N2/Ar) minimizes degradation .
Q. How does the electronic nature of substituents on the acetoacetate moiety influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO2) on the acetoacetate ring enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Conversely, electron-donating groups (e.g., –OCH3) reduce reactivity. Hammett studies or computational DFT analyses can quantify these effects .
Contradictions and Resolutions in Literature
- Reactivity in Protic vs. Aprotic Solvents : While some studies suggest protic solvents (e.g., ethanol) enhance solubility for SN2 reactions , others report reduced yields due to solvation effects on nucleophiles . Resolution lies in pre-solubilizing nucleophiles in aprotic media before adding bromoethyl acetoacetate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
